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Compound of Interest

Compound Name: 4-tert-Octylphenol-13C6

Cat. No.: B1144502 Get Quote

An In-Depth Technical Guide on the Toxicological Profile of 4-tert-Octylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-tert-Octylphenol (4-t-OP) is an alkylphenol that has garnered significant attention from the

scientific community due to its widespread presence in the environment and its potential to

disrupt endocrine systems. This technical guide provides a comprehensive overview of the

toxicological profile of 4-t-OP, synthesizing key data on its physicochemical properties,

toxicokinetics, and various toxicological endpoints. The information is presented to be a

valuable resource for researchers, scientists, and professionals involved in drug development

and chemical safety assessment. This document adheres to stringent data presentation and

visualization requirements, including structured tables for quantitative data, detailed

experimental protocols, and Graphviz diagrams for signaling pathways and experimental

workflows.

Physicochemical Properties
4-tert-Octylphenol is a synthetic organic compound characterized by a phenol ring substituted

with a bulky tert-octyl group.[1] This structure confers specific physicochemical properties that

influence its environmental fate and biological interactions.
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Property Value Reference

CAS Number 140-66-9 [1]

Molecular Formula C₁₄H₂₂O [1]

Molecular Weight 206.33 g/mol [1]

Appearance
White to pale yellow crystalline

solid
[1]

Melting Point 79-82 °C [1]

Boiling Point 280-283 °C [1]

Water Solubility 19 mg/L at 22°C [1]

log Kow (Octanol-Water

Partition Coefficient)
4.12 [1]

Vapor Pressure 0.21 Pa at 20°C [1]

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
The toxicokinetics of 4-tert-octylphenol have been investigated in rodent models, revealing its

absorption, distribution to various tissues, metabolic pathways, and routes of excretion.

Absorption
Following oral administration in rats, 4-t-OP is absorbed from the gastrointestinal tract.[2]

Bioavailability has been reported to vary between rat strains, with Sprague-Dawley rats

showing higher absorption (up to 55%) compared to Wistar rats (around 10%).[2] Dermal

absorption is also considered to be high based on its physicochemical properties.[2]

Distribution
Due to its lipophilic nature, 4-t-OP tends to accumulate in adipose tissue.[2] Studies in rats

have shown its distribution to various organs, including the liver, kidney, and reproductive
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tissues.[2] Interestingly, tissue concentrations did not appear to increase with repeated dosing,

suggesting a lack of significant bioaccumulation with continuous exposure.[2]

Metabolism
4-tert-octylphenol undergoes both Phase I and Phase II metabolism, primarily in the liver.[2]

Phase I reactions involve hydroxylation of the phenol ring.[2] Subsequently, the parent

compound and its hydroxylated metabolites are conjugated with glucuronic acid or sulfate in

Phase II reactions to form more water-soluble compounds.[2] 4-t-OP has also been shown to

have a direct inhibitory effect on some cytochrome P450 enzymes.[2]

Excretion
The metabolites of 4-t-OP are primarily excreted in the urine and feces.[2]

Toxicological Profile
Acute Toxicity
4-tert-Octylphenol exhibits low acute toxicity via the oral route.

Test Species Route Value Reference

LD₅₀ Rat Oral >2000 mg/kg bw [2]

LD₅₀ Mouse Oral 3210 mg/kg bw [3]

Skin Irritation Rabbit Dermal Irritating [1]

Eye Irritation Rabbit Ocular Severe Irritant [1]

Sub-lethal effects observed in acute oral toxicity studies in rats included diuresis, ruffled fur,

ataxia, and labored breathing.[2] Dermal application in rabbits resulted in skin irritation, and in

some studies, severe erythema and necrosis.[1][2] It is classified as a severe eye irritant.[1]

Sub-chronic Toxicity
Repeated oral exposure to 4-t-OP in rats for 28 to 90 days has been shown to cause systemic

effects at higher doses.[2] Observed effects include reductions in body weight gain and

changes in the weights of the liver and kidneys.[2]
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Genotoxicity
The genotoxic potential of 4-tert-octylphenol has been evaluated in both in vitro and in vivo

systems. While it is generally considered not to be genotoxic, some studies have indicated a

potential for DNA damage at high concentrations.[4] An in vivo study using the comet assay in

rats showed a significant increase in DNA damage (tail length and tail moment) in peripheral

blood cells at a dose of 250 mg/kg bw administered orally for 4 weeks.[4]

Carcinogenicity
There is currently insufficient evidence to classify 4-tert-octylphenol as a carcinogen.

Reproductive and Developmental Toxicity
The effects of 4-t-OP on reproduction and development are a primary area of concern due to its

endocrine-disrupting properties.

A two-generation reproductive toxicity study in rats, following a protocol similar to OECD

Guideline 416, administered 4-t-OP in the diet at concentrations of 0, 0.2, 20, 200, and 2000

ppm.[1][2] Adverse systemic effects, such as decreased body weights in adults and offspring,

were observed only at the highest dose (2000 ppm).[1][2] This high dose also led to minor,

body weight-related delays in the age of vaginal patency in F1 females and preputial

separation in F1 males.[1][2] Importantly, no effects were observed on reproductive

parameters, including sperm count, motility, and morphology, or on estrous cyclicity.[1][2] The

No-Observed-Adverse-Effect Level (NOAEL) for systemic and postnatal developmental toxicity

was determined to be 200 ppm, while the NOAEL for reproductive toxicity was at or above

2000 ppm.[1][2]

Perinatal exposure to 4-t-OP in mice has been shown to disrupt brain development and lead to

abnormal cognitive, social, and anxiety-like behaviors in the offspring.[5]

Endocrine-Disrupting Effects and Mechanism of
Action
The primary mechanism of toxicity for 4-tert-octylphenol is its action as an endocrine-disrupting

chemical (EDC). It is a known xenoestrogen, meaning it can mimic the effects of the natural

estrogen, 17β-estradiol.
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Estrogenic Activity
4-t-OP exerts its estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and

ERβ.[6] This binding initiates a cascade of molecular events typically triggered by endogenous

estrogens. This interaction can lead to the activation of estrogen-responsive genes and the

subsequent physiological effects.[6]

The estrogenic potency of 4-t-OP is significantly lower than that of 17β-estradiol. However, its

persistence in the environment and potential for bioaccumulation raise concerns about chronic

exposure.

Uterotrophic Effects
A hallmark of estrogenic activity is the stimulation of uterine growth (uterotrophic effect) in

female rodents. In vivo studies have demonstrated that 4-t-OP can induce a significant

increase in uterine weight in both immature and ovariectomized adult rats.[4] The magnitude of

this response is dose-dependent and varies with the route of administration, with subcutaneous

injection generally producing a greater effect than oral gavage.[4]

Effects on the Male Reproductive System
Exposure to 4-t-OP has been shown to adversely affect the male reproductive system in some

studies, with reported effects including reduced testicular size and sperm production in rats.[7]

However, as noted in the two-generation study, these effects are often observed at high doses

that also cause systemic toxicity.[1][2]

Induction of Vitellogenin
In fish, a key biomarker for exposure to estrogenic compounds is the induction of vitellogenin

(Vtg), an egg-yolk precursor protein, in males.[8] Studies have shown that exposure of male

fish to 4-t-OP, either through water or diet, leads to a dose-dependent increase in plasma Vtg

levels.[8][9]

Experimental Protocols
Two-Generation Reproductive Toxicity Study (based on
OECD Guideline 416)
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Test System: Wistar rats (30 per sex per group).[1][2]

Administration: 4-tert-Octylphenol administered in the diet at concentrations of 0, 0.2, 20,

200, and 2000 ppm.[1][2]

Dosing Period: P (parental) generation dosed for a pre-mating period, during mating,

gestation, and lactation. F1 generation dosed from weaning through mating to the weaning

of the F2 generation.[1][2]

Parameters Evaluated:

Parental Animals: Clinical observations, body weight, food consumption, reproductive

performance (mating, fertility, gestation length), and organ weights.

Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, age at

vaginal patency and preputial separation, and post-weaning developmental landmarks.[1]

[2]

Sperm Analysis (F1 males): Sperm count, motility, and morphology.[1][2]

Estrous Cyclicity (F1 females): Monitored by vaginal smears.[1]

Pathology: Gross necropsy and histopathology of reproductive and endocrine tissues.
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P Generation F1 Generation F2 Generation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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